8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
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Overview
Description
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a base and a suitable solvent. The reaction conditions typically include heating and the use of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides. Common reagents for this reaction include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition, particularly kinase inhibition, due to its ability to bind to specific active sites.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can block the signaling pathways that are essential for the proliferation and survival of cancer cells. The molecular targets and pathways involved include the inhibition of the EGFR T790M mutant, which is associated with resistance to certain cancer therapies .
Comparison with Similar Compounds
Similar compounds to 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine include other pyrido[2,3-d]pyrimidine derivatives, such as:
C5-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds are also kinase inhibitors and have been studied for their specificity against the EGFR T790M mutant.
5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives: These are potent inhibitors of hematopoietic progenitor kinase 1 (HPK1) and have applications in cancer immunotherapy.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQOLNPAGGPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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